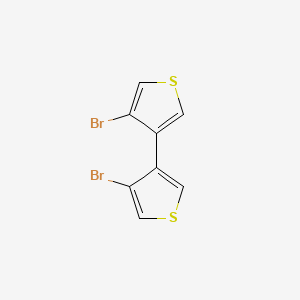

4,4'-Dibromo-3,3'-bithiophene

Descripción

Significance of Bithiophene Derivatives in Organic Electronics and Optoelectronics

Bithiophene derivatives are a cornerstone of modern organic electronics and optoelectronics due to their exceptional semiconducting and photophysical properties. ontosight.aiontosight.ai These compounds form the active layer in a variety of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ontosight.ainih.gov The conjugated π-electron system in bithiophenes facilitates efficient charge transport, a crucial characteristic for high-performance electronic devices. nih.govacs.org

The versatility of bithiophene chemistry allows for the fine-tuning of their electronic properties. By introducing different functional groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the performance of devices for specific applications. rsc.orgossila.com For instance, the incorporation of electron-withdrawing or electron-donating groups can enhance either electron or hole mobility, a key factor in the efficiency of OFETs and OPVs. acs.orgrsc.org Furthermore, the structural design of bithiophene-based molecules and polymers can influence their solid-state packing and morphology, which in turn significantly impacts device performance. ossila.comrsc.org

Historical Context of Halogenated Thiophenes in Polymer Chemistry

The introduction of halogens, particularly bromine, to thiophene-based monomers has been a pivotal strategy in polymer chemistry for synthesizing well-defined and high-performance conjugated polymers. rsc.orgresearchgate.net Historically, the polymerization of unsubstituted thiophenes resulted in insoluble and poorly processable materials, which limited their practical applications. nih.gov The development of methods to introduce substituents onto the thiophene (B33073) ring, including halogens, was a significant breakthrough. nih.gov

Halogenated thiophenes, such as dibromothiophenes, serve as key precursors in various cross-coupling polymerization reactions, including Kumada, Stille, and Suzuki reactions. ossila.comresearchgate.net These reactions allow for the controlled, chain-growth synthesis of regioregular polythiophenes, where the monomer units are linked in a specific and ordered manner. nih.govethz.ch This high degree of regioregularity is crucial for achieving high charge carrier mobilities and efficient device performance. The halogen atoms act as versatile synthetic handles, enabling the construction of complex polymer architectures with tailored functionalities. ossila.comrsc.org The use of halogenated thiophenes has been instrumental in the advancement of soluble and processable conducting polymers, paving the way for their widespread use in printed and flexible electronics. rsc.orgacs.org

Scope and Research Trajectory for 4,4'-Dibromo-3,3'-bithiophene

The research trajectory for this compound is focused on leveraging its unique structural and electronic properties to create novel materials for advanced applications. chemimpex.com A significant area of investigation involves its use as a monomer for the synthesis of new conjugated polymers with precisely controlled architectures. acs.org Researchers are exploring various polymerization techniques to create polymers with high molecular weights and low polydispersity, which are essential for achieving optimal electronic properties. researchgate.net

Another key research direction is the development of symmetrical and unsymmetrical dithienoheteroaromatic rings through intramolecular cyclization reactions of this compound. acs.org This approach allows for the creation of fused-ring systems with extended π-conjugation, which are promising candidates for high-performance organic semiconductors. mdpi.com The selective functionalization of the bromine positions offers a pathway to fine-tune the optoelectronic properties of the resulting materials, making them suitable for a wide range of applications, from transistors and solar cells to sensors. chemimpex.comacs.org The ongoing research aims to establish clear structure-property relationships to guide the rational design of next-generation organic electronic materials based on this versatile building block. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 5556-13-8 | chemimpex.comlabproinc.com |

| Molecular Formula | C₈H₄Br₂S₂ | chemimpex.comlabproinc.com |

| Molecular Weight | 324.05 g/mol | chemimpex.comlabproinc.com |

| Appearance | White to light yellow powder/crystal | chemimpex.com |

| Melting Point | 125 - 129 °C | chemimpex.com |

| Purity | ≥ 98% | chemimpex.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-(4-bromothiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVREGJMFYCNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C2=CSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465954 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-13-8 | |

| Record name | 4,4'-Dibromo-3,3'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Dibromo 3,3 Bithiophene

Advanced Synthetic Routes for 4,4'-Dibromo-3,3'-bithiophene

The construction of the this compound scaffold is accomplished through several advanced synthetic routes. These methods are crucial for creating the precise molecular architecture needed for high-performance organic electronics.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of conjugated systems like this compound and its derivatives. These reactions facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds. nih.gov It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov This reaction is noted for its tolerance of a wide range of functional groups and relatively mild reaction conditions. nih.gov For the synthesis of π-conjugated systems based on thiophenes, this method is invaluable. For instance, 2,5-dibromo-3-hexylthiophene (B54134) can be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) to yield 2,5-biaryl-3-hexylthiophenes in good yields. nih.gov The choice of solvent, such as a mixture of 1,4-dioxane (B91453) and water, can significantly influence the reaction's success by improving the solubility of the reactants. nih.gov

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Details |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Reactants | Organoboron compounds (e.g., arylboronic acids) and organohalides (e.g., dibromothiophenes) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 90°C |

The Stille coupling reaction provides another powerful tool for the synthesis of thiophene-based oligomers and polymers. This method involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. It is particularly useful for constructing complex conjugated structures. For example, brominated bithiophenes can be coupled via Stille reactions to form larger oligomeric and polymeric materials for applications in organic field-effect transistors and solar cells. ossila.com The reaction conditions often involve a palladium catalyst such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃ in a solvent like THF at elevated temperatures.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. ntu.edu.sgresearchgate.net This method involves the direct coupling of a C-H bond with an aryl halide. ntu.edu.sg For the synthesis of bithiophene-based alternating copolymers, direct arylation polycondensation has proven effective. nii.ac.jprsc.org The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial to achieve high molecular weight polymers and minimize side reactions like cross-linking. researchgate.netnii.ac.jprsc.org For instance, the polycondensation of 3,3′,4,4′-tetramethylbithiophene with dibromoarylenes can be optimized to produce high-molecular-weight polymers. nii.ac.jprsc.org A simple catalytic system of Pd(OAc)₂ with pivalic acid and K₂CO₃ in a solvent like DMAc can be highly effective. researchgate.net

Table 2: Typical Conditions for Direct C-H Arylation Polycondensation

| Component | Example | Purpose |

| Catalyst | Pd(OAc)₂ | Facilitates the C-H activation and C-C bond formation. |

| Ligand/Additive | Pivalic Acid (PivOH) | Can act as a proton shuttle and improve reaction efficiency. |

| Base | K₂CO₃ | Neutralizes the acid generated during the reaction. |

| Solvent | Dimethylacetamide (DMAc) | Provides a suitable medium for the reaction. |

| Temperature | 100-120°C | Provides the necessary energy for the reaction to proceed. |

Grignard and Kumada Coupling Strategies

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organohalide. semanticscholar.orgacs.org This method is catalyzed by nickel or palladium complexes and is a direct procedure for preparing bi- and oligothiophenes with good yields and high purity. semanticscholar.org For example, 4,4'-dibromo-2,2'-bithiophene (B1585627) can be coupled with hexylmagnesium bromide using a nickel catalyst to produce 4,4'-dihexyl-2,2'-bithiophene. The preparation of the Grignard reagent itself is a critical step, requiring anhydrous conditions. The Kumada coupling is often preferred for industrial-scale synthesis due to the lower cost of nickel catalysts compared to palladium.

Ullmann Coupling and Subsequent Functionalization

The Ullmann coupling is a classical method that involves the copper-catalyzed reaction of two aryl halides to form a biaryl. acs.org While it often requires harsh reaction conditions, it remains a useful tool in organic synthesis. acs.org The synthesis of the parent 3,3'-bithiophene (B186561) can be achieved through the Ullmann coupling of 3-bromothiophene (B43185), which can then be subsequently brominated to yield this compound. This two-step process allows for the construction of the desired product from a readily available starting material. The Ullmann reaction can be promoted by metallic copper and often requires high temperatures. acs.org

Selective Metalation and Functionalization of this compound.nih.gov

The bromine atoms on the this compound molecule are key to its synthetic utility, enabling selective metalation reactions that pave the way for a wide range of functionalizations. These reactions are crucial for constructing more elaborate molecular architectures.

A cornerstone of functionalizing this compound is the regioselective bromine-lithium exchange reaction. nih.gov This process involves the use of organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), to selectively replace one or both bromine atoms with lithium. The choice of the organolithium reagent and the reaction conditions, including the solvent (e.g., diethyl ether or tetrahydrofuran), can influence the selectivity of the exchange process. nih.govacs.org This method allows for the precise introduction of lithium at specific positions, creating highly reactive intermediates that can be subsequently trapped with various electrophiles. nih.gov

Research has demonstrated that the reaction conditions play a critical role in determining the outcome of the bromine-lithium exchange. For example, different combinations of organolithium reagents and solvents can lead to the selective formation of either mono-lithiated or di-lithiated species. nih.govacs.org This selectivity is fundamental for the stepwise and controlled synthesis of asymmetrically and symmetrically substituted bithiophene derivatives.

Under specific reaction conditions, it is possible to achieve a double bromine-lithium exchange on this compound, leading to the formation of dicarbanions. nih.govacs.org These dianionic species are powerful nucleophiles and serve as key intermediates in the synthesis of various fused heterocyclic systems.

The dicarbanions can be generated using different organolithium reagents and solvent systems. For instance, the use of n-BuLi in diethyl ether, n-BuLi in THF, s-BuLi in diethyl ether, and t-BuLi in diethyl ether have been explored to selectively form two distinct types of dicarbanions from this compound. nih.govacs.org

Once formed, these dicarbanions can be "quenched" by reacting them with a variety of electrophilic reagents. This quenching step introduces new functional groups or rings onto the bithiophene core. The subsequent intramolecular cyclization of these intermediates leads to the formation of symmetrical and unsymmetrical dithienoheteroaromatic rings (DTHAs). nih.govacs.org The choice of the electrophile determines the final structure of the resulting fused heterocycle.

A study on the intramolecular cyclization of this compound demonstrated the selective synthesis of symmetrical and unsymmetrical DTHAs. nih.gov The reaction with different organolithium reagents and subsequent quenching with electrophiles yielded a variety of dithienoheteroaromatic rings. The proposed mechanism involves the selective formation of two types of dicarbanions, which then react with the electrophiles to generate the final products. nih.govacs.org

| Reagent System | Dicarbanion Type | Resulting Product Type | Reference |

| n-BuLi/Et2O | Type 1 | Symmetrical DTHAs | nih.govacs.org |

| n-BuLi/THF | Type 2 | Unsymmetrical DTHAs | nih.govacs.org |

| s-BuLi/Et2O | Type 1 | Symmetrical DTHAs | nih.govacs.org |

| t-BuLi/Et2O | Type 2 | Unsymmetrical DTHAs | nih.govacs.org |

Precursor Molecules and Their Role in Building Complex Structures.acs.org

This compound is not only a target molecule but also a crucial precursor for the synthesis of more complex and functional molecular systems. Its ability to undergo selective transformations makes it an invaluable starting material for building intricate fused heterocyclic structures with desirable electronic and optical properties.

As previously discussed, the dicarbanions derived from this compound are instrumental in the synthesis of a variety of dithienoheteroaromatic rings (DTHAs). nih.gov These fused ring systems are of significant interest due to their potential applications in organic electronics. The intramolecular cyclization of the intermediates formed after quenching the dicarbanions with suitable electrophiles is a powerful strategy for constructing these complex aromatic cores. nih.govacs.org The versatility of this approach allows for the synthesis of both symmetrical and unsymmetrical DTHAs, providing a means to fine-tune the properties of the final materials. nih.gov

The synthetic utility of this compound extends to the synthesis of other important classes of fused heterocycles, such as dithienopyrroles and dithienosiloles. These compounds are known for their applications as building blocks for semiconducting polymers and materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

For instance, derivatives of this compound can be used as starting materials for the synthesis of dithienosiloles through intramolecular silole formation. nih.gov This involves a bromine-lithium exchange followed by reaction with a suitable silicon-containing electrophile. Similarly, while the direct synthesis of dithienopyrroles from this compound is less commonly detailed, the analogous compound 3,3'-dibromo-2,2'-bithiophene (B32780) is a well-established precursor for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles (DTPs) through processes like the Buchwald-Hartwig amination followed by cyclization. researchgate.net The principles of using dibromobithiophenes as scaffolds for fused heterocycles are well-established.

Polymerization and Oligomerization Studies Involving 4,4 Dibromo 3,3 Bithiophene

Electrochemical Polymerization Techniques

Two primary electrochemical techniques are employed for polymerization: potentiodynamic and potentiostatic methods. The potentiodynamic approach involves cycling the potential of the working electrode within a set range in a solution containing the monomer. This method, often carried out using cyclic voltammetry, allows for the simultaneous polymerization and characterization of the resulting polymer film. electrochemsci.org For instance, the electropolymerization of 3,3'-dibromo-2,2'-bithiophene (B32780) has been achieved by repetitively cycling the potential to an anodic limit of 1.8 V (vs. Ag/AgCl), with the growth of the polymer film observed through the increase in cathodic peak currents with successive scans. sigmaaldrich.com

The potentiostatic approach, in contrast, involves applying a constant potential that is at or above the oxidation potential of the monomer. This method can lead to the formation of stable and well-conducting films. electrochemsci.org Both techniques have been successfully used for the electrosynthesis of copolymers from mixtures of 2,2'-bithiophene (B32781) and 3-bromothiophene (B43185). electrochemsci.org The choice between these methods can influence the morphology, stability, and properties of the final polymer film.

The oxidation potential of the monomer is a critical parameter in electrochemical polymerization. Polymerization is initiated when the applied potential reaches the monomer's oxidation threshold, leading to the formation of radical cations that subsequently couple. The electrochemical oxidation of monomers like 2,2'-bithiophene and 3-bromothiophene yields conducting polymers that can be further oxidized at less positive potentials than the original monomers. electrochemsci.org

The position and nature of substituents on the thiophene (B33073) rings significantly affect the oxidation potential. For example, electron-donating groups generally lower the oxidation potential, making polymerization easier. mdpi.com Conversely, the bromine atoms on 3,3'-dibromo-2,2'-bithiophene result in a greater ionization potential compared to unsubstituted polybithiophene. sigmaaldrich.com The oxidation potential of a copolymer often lies between the potentials of the corresponding homopolymers. electrochemsci.org For polymerization of 4,4'-Dibromo-3,3'-bithiophene to occur, the applied potential would need to be sufficient to overcome the oxidative stability imparted by its specific structure.

The successful electrochemical polymerization of thiophene derivatives results in the deposition of an electroactive polymer film on the electrode surface. These films can be reversibly switched between their neutral (reduced) and conductive (oxidized or "doped") states by changing the applied potential. This switching is accompanied by a change in color, a property known as electrochromism. sigmaaldrich.com

For example, films of poly(3,3'-dibromo-2,2'-bithiophene) are red when in their neutral state at -1.0 V and turn blue when oxidized at positive potentials. sigmaaldrich.com The stability and reproducibility of these films are crucial for their application in devices. After synthesis, films are typically rinsed and cycled in a monomer-free electrolyte solution to characterize their electrochemical properties and stability. electrochemsci.org The formation of a stable, adherent, and electroactive film from this compound would be a key indicator of successful polymerization.

Solution-Phase Polymerization Methods

Solution-phase methods offer an alternative to electropolymerization and are widely used for the large-scale synthesis of conjugated polymers. These methods often provide greater control over the polymer's molecular weight and structure.

Direct Arylation Polymerization (DArP) has emerged as a powerful and more environmentally friendly alternative to traditional cross-coupling reactions (like Suzuki or Stille) for synthesizing conjugated polymers. DArP creates C-C bonds by coupling a C-H bond with a C-Halogen bond, typically catalyzed by a palladium complex. ossila.comnih.gov This method avoids the need to prepare organometallic reagents from the C-H containing monomer. nih.gov

DArP has been successfully used to synthesize various bithiophene-based alternating copolymers. ossila.comnih.gov In these reactions, a dibromo-functionalized monomer is typically reacted with a bithiophene monomer that has reactive C-H bonds at its α-positions (the 5 and 5' carbons). For this compound, the bromine atoms are at the β-positions (4 and 4'). While polymerization via β-C-H activation is known, the typical DArP reactions for polythiophene synthesis involve coupling at the more reactive α-positions. The utility of a β,β'-dibrominated bithiophene like this compound as a monomer in DArP is not specifically described in the available literature and would represent a non-traditional approach.

Controlling the regioregularity—the specific orientation of monomer units in the polymer chain—is critical for optimizing the properties of conjugated polymers like polythiophenes. For poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) coupling leads to a more planar backbone, enhanced π-π stacking, and improved charge carrier mobility.

Methods such as Grignard Metathesis (GRIM) polymerization and catalyst-transfer polycondensation are chain-growth mechanisms that allow for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s with controlled molecular weights and narrow molecular weight distributions. cymitquimica.com The molecular weight can often be predicted by the molar ratio of the monomer to the nickel catalyst. cymitquimica.com While these methods are well-established for producing regioregular polymers from 2,5-dihalogenated 3-alkylthiophenes, their application to a 3,3'-linked bithiophene system for controlling regioregularity presents different synthetic challenges. The concept of head-to-tail coupling is not directly applicable in the same way, and specific methods to control the linkage and molecular weight for polymers derived from this compound have not been detailed in the surveyed research.

Copolymerization with Other Thiophene Derivatives

Copolymerization is a key strategy to fine-tune the properties of conjugated polymers for specific applications. By incorporating different monomer units into the polymer chain alongside this compound, researchers can modulate characteristics such as the optical band gap, energy levels of molecular orbitals, and charge carrier mobility. This approach allows for the creation of materials tailored for use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comresearchgate.net The structure of the resulting copolymers—be it alternating, statistical, or block—plays a crucial role in determining the final material properties. researchgate.net

Alternating copolymers, where two or more different monomer units are arranged in a regular, repeating sequence, offer a precise method for tuning electronic properties. The synthesis of such polymers using bithiophene derivatives is often achieved through methods like direct arylation polycondensation or Suzuki coupling reactions. rsc.orgrsc.orgsigmaaldrich.com

Direct arylation polycondensation is recognized as an efficient and more environmentally friendly method for synthesizing a variety of functional bithiophene-based conjugated polymers, as it avoids the use of organometallic monomers. core.ac.uk This technique has been successfully used to create alternating copolymers of bithiophene units with comonomers such as fluorene (B118485), diketopyrrolopyrrole, and isoindigo, yielding high molecular weight polymers. rsc.orgcore.ac.uk For instance, a highly efficient protocol for the synthesis of an alternating naphthalene (B1677914) diimide bithiophene copolymer (PNDIT2) via direct arylation polycondensation has been developed, resulting in high molecular weight polymers in quantitative yield. acs.org This method provides truly alternating chains where the electronic properties are determined by the precise monomer sequence. acs.org

The choice of the comonomer is critical for tuning the optoelectronic characteristics of the final polymer. A series of alternating copolymers was prepared by combining 4,4′-diboryl-2,2′-bithiophene units with common organic semiconductor building blocks like fluorene, carbazole, and triphenylamine. rsc.org The introduction of electron-deficient dimesitylborane (B14672257) groups onto the bithiophene backbone has a strong effect on the conjugated polymer, leading to interesting optical and electronic properties. rsc.org Similarly, the electrochemical copolymerization of bithiophene (Bt) with 3,4-ethylenedioxythiophene (B145204) (EDOT) results in copolymers that possess the advantageous properties of both parent polymers, such as good electrochemical behavior and a low band gap. researchgate.netresearchgate.net The electronic properties of such donor-acceptor copolymers can vary significantly depending on the acceptor moiety used. ntu.edu.tw

Below is a table summarizing examples of alternating copolymers synthesized using bithiophene derivatives and their resulting electronic properties.

| Copolymer Constituents | Polymerization Method | Key Electronic Properties | Potential Application |

| Naphthalene diimide (NDI) and Bithiophene | Direct Arylation Polycondensation | Controlled high molecular weight, defect-free chains. | Organic Electronics acs.org |

| 4,4′-diboryl-2,2′-bithiophene and Fluorene/Carbazole/Triphenylamine | Suzuki Coupling & Post-polymerization modification | Tunable photophysical and electrochemical properties. | Organic Semiconductors rsc.org |

| Bithiophene (Bt) and 3,4-ethylenedioxythiophene (EDOT) | Electrochemical Polymerization | Low band gap (electrochemical: 0.35 eV, optical: 1.53 eV). | Transparent Conductors, Photovoltaics researchgate.netresearchgate.netntu.edu.tw |

| 3,3′,4,4′-tetramethylbithiophene and Dibromoarylenes (e.g., fluorene, diketopyrrolopyrrole) | Direct Arylation Polycondensation | High molecular weight, low bandgap polymers. | Polymer Solar Cells, OFETs core.ac.uk |

This table is interactive. Click on the headers to sort the data.

Beyond perfectly alternating structures, other copolymer architectures such as statistical (or random) and block copolymers can be synthesized from thiophene-based monomers. nih.gov In a statistical copolymer, the monomer units are incorporated into the polymer chain in a random sequence, while block copolymers consist of long sequences, or blocks, of one monomer followed by blocks of another. researchgate.net

Electrochemical copolymerization of two different monomers, such as bithiophene and 3,4-ethylenedioxythiophene (EDOT), is a common method that often leads to the formation of statistical copolymers. researchgate.netresearchgate.net This process is viable when the oxidation potentials of the monomers are close to each other, allowing for their simultaneous polymerization and incorporation into the growing polymer chain. researchgate.net The resulting copolymers exhibit properties that are an average of the constituent homopolymers, but can also display unique characteristics arising from the random sequence. For example, copolymers of EDOT and bithiophene have been shown to achieve blue-violet to blue-gray color switching for electrochromic applications. mdpi.com Similarly, statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates have been synthesized via Suzuki-Miyaura cross-coupling, demonstrating that copolymerization is an effective strategy for tuning material properties. rsc.org

While the synthesis of thiophene-based block copolymers is plausible nih.gov, specific examples detailing the use of this compound as a starting monomer for these architectures are less commonly reported in the surveyed literature. The synthesis of block copolymers typically requires more controlled polymerization techniques to sequentially add different monomer blocks to the polymer chain.

Oligothiophene Synthesis and Structural Control

Oligothiophenes, which are well-defined, short-chain versions of polythiophenes, are crucial for both fundamental research and technological applications. sigmaaldrich.comnih.gov They serve as model compounds for understanding the properties of their polymer analogues and are used as active components in high-performance organic electronic devices. sigmaaldrich.comcambridge.org this compound and related dibromo-bithiophenes are key intermediates in the synthesis of these precisely structured molecules. unl.edunih.gov

End-capping involves attaching functional groups to the ends of an oligomer chain. This strategy is used to modify the oligomer's properties, such as solubility, stability, and intermolecular interactions, which in turn influences the morphology and performance of thin films. researchgate.net Dibromo-oligothiophenes are common precursors for creating end-capped structures.

For example, α,ω-dicyanooligothiophenes, which are oligothiophenes end-capped with nitrile (CN) groups, have been synthesized by treating the corresponding dibromo compounds with copper(I) cyanide. acs.org The nitrile end-groups influence the molecular packing in the solid state, with the oligomers linking into ribbonlike arrays through intermolecular C-N---H contacts. acs.org Another synthetic route starting from 3,4-dibromothiophene (B32776) produces 4,4'-dibromo-3,3'-bithienyl, which can then be used in an iterative process to build longer, annelated oligothiophenes with a helical structure. unl.edu In this process, trimethylsilyl (B98337) (TMS) groups are used as protecting groups, which can be considered a form of temporary end-capping to direct the reaction. unl.edu

The nature of the end-cap has a significant impact on the final properties. Studies comparing naphthyl-end-capped oligothiophenes to alkyl-end-capped and unsubstituted versions show that the end groups have a significant influence on the unit cell structure and thin-film alignment. researchgate.net Flexible alkyl end groups are often added to improve solubility and facilitate long-range order in thin films. researchgate.net

Well-defined oligomers are invaluable as model systems for predicting and understanding the structure-property relationships of their corresponding high-molecular-weight polymers. By studying the properties of a homologous series of oligomers, researchers can extrapolate trends to predict the behavior of the polymer.

For instance, theoretical studies have used oligomeric "model compounds" to investigate the electronic structure and properties of alternating donor-acceptor conjugated copolymers. ntu.edu.tw Such studies reveal how the geometry of a monomer unit, such as the transformation from an aromatic to a quinoid structure, changes upon incorporation into a polymer chain, which in turn affects the material's band gap. ntu.edu.tw

Furthermore, the study of crystal structures of oligothiophenes provides critical insights into the molecular packing, intermolecular interactions, and thin-film morphology that can be expected in polymer systems. cambridge.orgresearchgate.net The way oligomer molecules arrange themselves in the solid state, whether in a herringbone motif or a π-stacked arrangement, is a strong indicator of how the polymer chains will pack. researchgate.netacs.org This information is vital because the solid-state packing directly influences charge transport properties, which are paramount for the performance of electronic devices. researchgate.net For example, grazing-incidence wide-angle X-ray scattering of naphthyl-end-capped bithiophene (NaT2) on various substrates revealed substrate-dependent unit cells and polymorphs, providing a model for understanding growth modes and strain in organic semiconductor films. researchgate.net

Advanced Spectroscopic and Computational Analysis of 4,4 Dibromo 3,3 Bithiophene and Its Derivatives

Electronic Structure Characterization

The electronic structure of 4,4'-Dibromo-3,3'-bithiophene is a key determinant of its chemical and physical properties. The arrangement of its molecular orbitals, the extent of electron delocalization, and the influence of substituents collectively define its potential for use in electronic devices. nbinno.com Thiophene-based materials are foundational in this field due to the inherent ability of the thiophene (B33073) ring to facilitate π-conjugation, which is essential for charge transport and light absorption or emission. nbinno.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of conjugated molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic transitions, conductivity, and stability. nih.gov A smaller gap generally corresponds to easier electronic excitation and is a desirable characteristic for materials used in organic electronics. nih.gov

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals. For thiophene-based oligomers, the HOMO and LUMO energy levels can be precisely calculated, providing a theoretical basis for predicting their electronic properties. sapub.orgperiodicodimineralogia.it The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capacity. sapub.org In the context of this compound, the π-conjugated system of the two thiophene rings forms the basis of the frontier orbitals. The distribution of these orbitals is typically spread across the bithiophene backbone. The bromine substituents at the 4 and 4' positions, being electronegative, are expected to lower both the HOMO and LUMO energy levels.

The HOMO-LUMO gap is a tunable property. For instance, in various thiophene derivatives, the inclusion of different functional groups can significantly alter the Egap. nih.gov Studies on substituted bithiophenes have shown that the nature and position of the substituent can modulate the orbital energies. While specific experimental or calculated values for this compound are not always readily available in generalized literature, data from analogous structures provide valuable insights. For example, calculations on various substituted bithiophenes reveal that electron-withdrawing groups tend to lower the frontier orbital energies and can reduce the HOMO-LUMO gap. researchgate.net

Calculated Frontier Molecular Orbital Energies for Thiophene-Based Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Thiophene | -6.180 | -0.624 | 5.556 | B3LYP/6-31G(d) |

| Unsubstituted Bithiophene Derivative (T2) | -5.688 | -1.399 | 4.289 | B3LYP/6-31G(d) |

| Nitro-substituted Benzothiazole-Thiophene | -6.18 | -3.35 | 2.83 | B3LYP/6-31+G** |

| Pyreno-based Chromophore (PYFR) | -5.455 | -2.164 | 3.291 | M06/6-311G(d,p) |

This table presents representative data for related thiophene compounds to illustrate typical HOMO, LUMO, and energy gap values calculated by DFT methods. The values for this compound would be influenced by its specific substitution pattern. nih.govresearchgate.netnih.gov

Electronic delocalization refers to the spreading of π-electrons over a conjugated system, a phenomenon crucial for charge transport in organic semiconductors. scispace.com In this compound, the π-systems of the two thiophene rings are linked, allowing for electron delocalization across the molecular backbone. nbinno.com The degree of this delocalization is heavily dependent on the planarity of the molecule. Steric hindrance between the rings can cause a twist, or dihedral angle, which disrupts the overlap of p-orbitals and reduces the effective conjugation length.

The "effective conjugation length" is a concept used to describe the segment of a polymer or oligomer over which electrons are fully delocalized. scispace.com In bithiophene systems, intramolecular interactions can influence planarity and thus the conjugation length. For example, intramolecular S--O interactions in certain substituted bithiophenes can promote a more planar structure, thereby increasing the effective conjugation length and facilitating more efficient charge transport. ossila.com While this compound lacks such specific interactions, the steric and electronic effects of the bromine atoms at the β-positions (4,4') influence the inter-ring dihedral angle. This contrasts with substitution at the α-positions (5,5'), which typically has a different impact on molecular conformation. The extension of the main chain conjugation length is a key factor in determining the electrochromic and other electronic properties of thiophene-based polymers. researchgate.net

Substituents play a pivotal role in fine-tuning the electronic properties of the bithiophene core. researchgate.net By attaching different functional groups, chemists can precisely modulate energy levels, solubility, and molecular morphology. nbinno.com The bromine atoms in this compound act as electron-withdrawing groups through an inductive effect, which generally lowers the energy of the frontier orbitals. researchgate.net

The position of the substituent is as critical as its electronic nature. acs.org Substitution at the 3 and 3' positions (β-positions) can induce steric hindrance, leading to a twisted conformation between the thiophene rings. core.ac.uk This twisting can decrease the coplanarity and effective conjugation length of the molecule, which in turn affects its absorption properties. core.ac.uk Studies on various substituted 2,2'-bithiophenes have shown that substituents like phenyl or diethylamino groups can cause significant decreases in excitation energy. whiterose.ac.uk

Computational Chemistry Studies

Computational chemistry provides indispensable tools for investigating the structure, and electronic and optical properties of molecules like this compound, offering insights that complement experimental findings. researchgate.net

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules and condensed phases. sapub.org DFT calculations are used to determine the lowest energy conformation (optimized geometry) of a molecule by calculating forces on the atoms and adjusting their positions until a minimum energy is reached. e3s-conferences.org For these calculations, a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) is commonly employed. sapub.orge3s-conferences.org

For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and the crucial dihedral angle between the two thiophene rings. This dihedral angle is a direct measure of the molecule's planarity and has a profound impact on its electronic properties. researchgate.net Once the geometry is optimized, the same DFT framework can be used to calculate electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of electron density. researchgate.nete3s-conferences.org These calculations have been widely applied to various thiophene derivatives to correlate their structure with their electronic behavior. sapub.orge3s-conferences.org

Representative DFT Functionals and Basis Sets for Thiophene Systems

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization, HOMO/LUMO energy calculation |

| B3LYP | 6-31+G(d) | More accurate electronic properties, including anions |

| M06 | 6-311G(d,p) | Non-linear optical properties, systems with non-covalent interactions |

| CAM-B3LYP | - | Optical absorption spectra, charge-transfer excitations |

This table lists common DFT functionals and basis sets used in the computational study of thiophene-based molecules for various properties. sapub.orgperiodicodimineralogia.itnih.govwhiterose.ac.uk

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating optical properties. cnr.it TD-DFT calculations can predict the electronic absorption spectra of molecules, providing information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., HOMO to LUMO). cnr.itekb.eg

By applying TD-DFT to the optimized geometry of this compound, one can simulate its UV-Visible absorption spectrum. ekb.eg This allows for the identification of the main absorption bands and the molecular orbitals involved in these transitions. ekb.eg For conjugated systems like bithiophenes, the lowest energy absorption band typically corresponds to the π-π* transition from the HOMO to the LUMO. The calculated spectrum can be compared with experimental data to validate the computational model. TD-DFT is a powerful tool for understanding how structural modifications, such as the introduction of different substituents, affect the color and light-absorbing properties of these materials. ekb.egresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions at the atomic level.

Furthermore, MD simulations are invaluable for understanding the intermolecular interactions that govern the self-assembly and morphology of this compound in condensed phases. By simulating a collection of molecules, it is possible to investigate how they pack together and to identify the dominant non-covalent interactions, such as π-π stacking and halogen bonding. Theoretical investigations of intermolecular interactions in systems containing bromo-pentafluorobenzene and thiophene have highlighted the importance of σ-hole and π-hole interactions, which would also be relevant for this compound. rsc.orgresearchgate.net The insights gained from MD simulations into the intermolecular forces are crucial for predicting the charge transport properties of materials derived from this compound. nih.gov

Advanced Spectroscopic Techniques for Material Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are routinely used to confirm its structure and purity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene rings. The chemical shifts and coupling constants of these protons provide information about their relative positions. Due to the substitution pattern, one would expect two distinct signals in the aromatic region.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Solvent |

|---|---|---|---|

| 3,4-Dibromothiophene (B32776) | 7.39 (s, 2H) | 113.8, 126.9 | CDCl₃ |

| 3,3'-Dibromo-2,2'-bithiophene (B32780) | 7.16 (d, J=5.4 Hz, 2H), 7.42 (d, J=5.4 Hz, 2H) | Not specified | CDCl₃ |

| 2-Bromothiophene-3-carboxylate derivative | Not specified | 162.4, 131.6, 129.7, 126.0, 119.7, 67.5, 39.0, 30.7, 29.2, 24.1, 23.2, 14.3, 11.3 | CDCl₃ rsc.org |

This table presents data for related compounds to provide an indication of expected NMR chemical shifts. rsc.orgnih.govchemicalbook.com

UV-Visible absorption and emission spectroscopy are key techniques for probing the electronic transitions in conjugated molecules like this compound. The absorption spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λ_max) is sensitive to the extent of π-conjugation in the molecule.

For bithiophene derivatives, the substitution pattern and the nature of the substituents significantly influence the photophysical properties. acs.orgrsc.org The bromine atoms in this compound are expected to cause a red-shift in the absorption spectrum compared to unsubstituted 3,3'-bithiophene (B186561) due to the heavy atom effect and electronic perturbations.

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The emission spectrum is typically mirror-imaged to the absorption spectrum and is red-shifted (Stokes shift). The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the emission process. The photophysical properties of thiophene-based copolymers have been shown to be influenced by the polarity of the solvent, with emission from intramolecular charge transfer (ICT) states observed in polar solvents. mdpi.com

| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 1,4-bis(2,2′-bithiophene-5-yl)benzene | 394 | 435, 458 | 0.59 | Cyclohexane |

| Thiophene/isoindigo copolymer (PTI-DT) | ~650 (film) | Not specified | Not specified | Film |

| Unsubstituted meso-DID (Z config.) | 405 | Not specified | Not specified | Acetone researchgate.net |

| Dihalogenated meso-DID (Z config.) | 405 | Not specified | Not specified | Acetone researchgate.net |

This table presents photophysical data for related conjugated systems to illustrate the typical range of absorption and emission wavelengths. rsc.orgmdpi.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for characterizing thin films and surfaces of materials derived from this compound.

An XPS analysis of this compound would provide the following information:

Elemental Composition: The survey scan would confirm the presence of Carbon (C), Sulfur (S), and Bromine (Br), and the absence of unexpected impurities.

Chemical State Analysis: High-resolution scans of the C 1s, S 2p, and Br 3d core levels would provide detailed information about the chemical environment of each element.

The C 1s spectrum would show components corresponding to C-C/C-H bonds and C-S bonds in the thiophene ring.

The S 2p spectrum would be characteristic of the sulfur in the thiophene ring. Studies on poly(2,2'-bithiophene) have shown that the S 2p core-level spectra can reveal the presence of both neutral and partially charged sulfur species upon doping. aps.org

The Br 3d spectrum would confirm the presence of covalent C-Br bonds. The binding energy of the Br 3d peak for covalent bromine is typically around 70-71 eV. researchgate.net

XPS is particularly useful for studying the effects of chemical treatments or degradation on the surface of materials, as it can detect changes in the oxidation states of the elements.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. For this compound, CV can be used to determine its oxidation and reduction potentials, which are related to the energy levels of its HOMO and LUMO, respectively. This information is crucial for designing materials for electronic devices, as the alignment of energy levels at interfaces is critical for efficient charge injection and transport.

The CV of this compound is expected to show an oxidation wave corresponding to the removal of an electron from the π-system to form a radical cation. The position of this oxidation peak provides a measure of the HOMO energy level. The electrochemical behavior of bithiophene and its derivatives is well-documented. electrochemsci.org For instance, the electrochemical oxidation of 2,2'-bithiophene (B32781) and 3-bromothiophene (B43185) yields conducting polymers. electrochemsci.org The introduction of bromine atoms is expected to increase the oxidation potential of the bithiophene core due to their electron-withdrawing nature.

The reversibility of the redox processes can also be assessed from the CV, providing information about the stability of the charged species. In some cases, electropolymerization can occur upon repeated cycling to high potentials, leading to the formation of a conducting polymer film on the electrode surface.

| Compound/Polymer | Oxidation Onset (V vs. ref) | Reduction Onset (V vs. ref) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Poly(bithiophene) (PolyBt) | 0.81 | -0.84 | 1.56 researchgate.net |

| 4,4′-bibenzo[c]thiophene (BBT-1) | 0.88 (irreversible) | Not observed | Not determined nih.gov |

| 1,1′-Si-4,4′-BBT (BBT-2) | 0.78 (irreversible) | Not observed | Not determined nih.gov |

| 1,1′,3,3′-Si-4,4′-BBT (BBT-3) | 0.67 (irreversible) | Not observed | Not determined nih.gov |

This table presents electrochemical data for related compounds to provide an indication of the expected redox behavior. researchgate.netnih.gov The potentials are referenced to different systems in the original sources and are presented here for comparative purposes.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the vibrational modes of a molecule. It is a powerful tool for studying the structure and bonding in conjugated materials like this compound and is particularly sensitive to the coupling between the electronic and vibrational states (electron-vibrational or vibronic coupling).

The Raman spectrum of this compound will be dominated by modes associated with the C-C and C=C stretching vibrations of the thiophene rings, as well as C-S and C-Br stretching modes. A vibrational spectroscopic investigation of 2,2'-bithiophene using experimental and DFT methods has provided a detailed assignment of its vibrational modes. dntb.gov.ua The number of vibrational modes for a non-linear molecule with N atoms is given by 3N-6. libretexts.orgyoutube.com

Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the molecule, can be used to selectively enhance the vibrational modes that are coupled to the electronic transition. This provides detailed information about the changes in molecular geometry upon electronic excitation, which is crucial for understanding the photophysical properties and charge transport mechanisms in organic semiconductors. The intensity of the Raman scattering can be used to quantify the strength of the electron-vibrational coupling.

Reactivity and Reaction Mechanisms of 4,4 Dibromo 3,3 Bithiophene

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon bonds, and 4,4'-Dibromo-3,3'-bithiophene serves as a key building block in such reactions. These reactions allow for the introduction of a wide array of substituents at the 4 and 4' positions, enabling the synthesis of tailored materials with specific electronic and photophysical properties.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling or organotin in Stille coupling) is transferred to the palladium(II) center. This displaces the halide and brings the two organic fragments that are to be coupled onto the same metal center. The rate and efficiency of this step can be influenced by the nature of the organometallic reagent and the ligands coordinated to the palladium.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center are coupled to form a new carbon-carbon bond, and the desired product is released. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium center.

A general representation of the catalytic cycle for a palladium-catalyzed cross-coupling reaction is depicted below:

| Step | Description | Intermediate |

| Oxidative Addition | A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) complex. | Ar-Pd(II)-X |

| Transmetalation | The organometallic reagent (R-M) transfers its organic group to the Pd(II) complex. | Ar-Pd(II)-R |

| Reductive Elimination | The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) + Ar-R |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands and additives.

Ligands: Ligands play a critical role by stabilizing the palladium catalyst, influencing its reactivity, and modifying the steric and electronic environment around the metal center. Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, can promote the oxidative addition step and facilitate the reductive elimination step. The choice of ligand can also impact the rate of transmetalation. For Stille couplings, ligands of intermediate donicity, such as phosphines, are commonly used. In some cases, electron-poor ligands can enhance the reaction rate, suggesting that transmetalation can be the rate-determining step wikipedia.org. The proper selection of ligands is crucial to prevent catalyst deactivation and to ensure high yields and selectivity.

Additives: Additives are often essential for the success of cross-coupling reactions. In Suzuki couplings, a base is required to activate the organoboron species, facilitating the transmetalation step. The choice of base can significantly affect the reaction outcome. In Stille couplings, additives like copper(I) iodide (CuI) can accelerate the reaction rate, possibly by scavenging free ligands that might inhibit the transmetalation step harvard.edu. The presence of certain salts can also influence the reaction by affecting the solubility of reagents or by participating in the catalytic cycle.

Metal-Halogen Exchange Reactions and Selectivity

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, including this compound. This reaction typically involves treating the dibromo compound with an organolithium or organomagnesium reagent to replace one or both bromine atoms with a metal, creating a nucleophilic organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

The selectivity of the metal-halogen exchange reaction is a key consideration when dealing with a dihalogenated substrate like this compound. Achieving mono-metallation versus di-metallation can often be controlled by the stoichiometry of the organometallic reagent and the reaction conditions, such as temperature. The relative reactivity of the two bromine atoms can also be influenced by the electronic and steric environment of the bithiophene core. For instance, the use of bulky organometallic reagents may favor mono-metallation. The exchange rates generally follow the trend I > Br > Cl wikipedia.org.

Regioselective metal-halogen exchange has been demonstrated for various dibrominated aromatic and heteroaromatic compounds nih.govnih.govorganic-chemistry.org. The choice of the metallating agent and the presence of directing groups can influence which halogen is exchanged. While specific studies on the regioselectivity of metal-halogen exchange on this compound are not extensively detailed in the provided search results, the general principles suggest that careful control of reaction parameters can allow for selective functionalization at either one or both of the bromine-substituted positions.

Intramolecular Cyclization Processes

Derivatives of this compound can be utilized as precursors for intramolecular cyclization reactions to form fused-ring systems. A notable example is the synthesis of dithieno[3,4-b:3',4'-d]thiophene, a valuable material in organic electronics researchgate.net.

One synthetic route to this fused system involves the transformation of a 4,4'-dibromo-3,3'-dithienyl sulfide (B99878) intermediate. This intermediate can be prepared from a derivative of 3,3'-bithiophene (B186561). The subsequent intramolecular cyclization can be achieved through a palladium-catalyzed cross-coupling reaction in the presence of an organotin reagent like hexamethylditin researchgate.net. This process involves the formation of new carbon-sulfur bonds, leading to the planar, fused dithienothiophene core. The efficiency of such cyclization reactions is critical for the synthesis of these advanced materials and can be influenced by the catalyst system and reaction conditions.

Redox Chemistry of Bithiophene and its Derivatives

The redox chemistry of bithiophenes is of significant interest due to their application in conducting polymers and electronic devices. The bithiophene unit can undergo both oxidation and reduction, leading to the formation of charged species (radical cations and dications upon oxidation, and radical anions and dianions upon reduction) that are responsible for their electrical conductivity and electrochromic properties.

The electrochemical behavior of bithiophene and its derivatives can be studied using techniques such as cyclic voltammetry. The oxidation of bithiophenes typically occurs in two successive one-electron steps, leading to the formation of a radical cation (polaron) and then a dication (bipolaron). These oxidized species are often associated with changes in the electronic absorption spectrum, which is the basis for their electrochromic applications. The oxidation potentials are influenced by the substitution pattern on the bithiophene core. Electron-donating substituents generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

Similarly, the reduction of bithiophenes can occur, though it is often less accessible electrochemically than oxidation. The stability of the resulting radical anions and dianions is also dependent on the molecular structure. For this compound, the presence of the bromine atoms, which are electron-withdrawing, would be expected to influence its oxidation and reduction potentials compared to unsubstituted 3,3'-bithiophene. The electrochemical properties of polymers derived from bithiophenes show that the oxidation and reduction processes are often reversible, which is crucial for their application in rechargeable batteries and electrochromic devices electrochemsci.orgresearchgate.net.

Research Findings on this compound Radical Ions Remain Elusive

Exhaustive searches of scientific literature and chemical databases have yielded no specific research detailing the formation and stability of radical cations and dianions of the compound this compound. While the broader class of bithiophenes and their derivatives are known to undergo electrochemical oxidation and reduction to form such radical species, specific experimental or theoretical data for the this compound isomer, including electrochemical potentials, spectroscopic characteristics (e.g., UV-Vis-NIR, EPR), and stability assessments, are not available in the public domain based on the conducted searches.

Studies on related compounds, such as other brominated bithiophenes or polymers incorporating bithiophene units, provide a general understanding of the redox behavior of this class of materials. However, the precise substitution pattern of the bromine atoms and the linkage of the thiophene (B33073) rings significantly influence the electronic properties and, consequently, the characteristics of any resulting radical ions. Therefore, direct extrapolation of data from other isomers or derivatives to this compound would be speculative and scientifically unsound.

Further research, including cyclic voltammetry and spectroelectrochemistry, would be required to elucidate the specific redox properties and the nature of the radical cations and dianions of this compound. Without such dedicated studies, a detailed and accurate discussion on this topic is not possible.

Degradation and Stability of 4,4 Dibromo 3,3 Bithiophene Based Materials

Thermal Stability of Polymers and Oligomers

The thermal stability of conjugated polymers is a crucial parameter for both material processing and the operational lifetime of devices, as high temperatures can be encountered during fabrication and use. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property, determining the temperature at which a material begins to decompose.

For polymers containing bithiophene units, good thermal stability is generally observed. For instance, copolymers incorporating a distyrylbithiophene moiety have shown high thermal decomposition temperatures (Td), which is the temperature at which significant weight loss occurs. One such polymer, P2, demonstrated a Td of 421°C, indicating its capability to withstand high temperatures without significant degradation. The thermal behavior of a semiconducting polymer is a critical property for both its processing and its application in electronic devices, where materials with high glass transition temperatures (Tg) and high onset thermal decomposition temperatures (Td) are desirable as they can improve device stability and lifetime. acs.org

Similarly, a series of copolymers containing tetrazine units exhibited good thermal stability, with 5% weight loss decomposition temperatures (Td) ranging from 329°C to 447°C under an inert atmosphere. researchgate.net While not directly polymers of 4,4'-Dibromo-3,3'-bithiophene, these examples of related structures highlight the inherent thermal robustness of the bithiophene unit, suggesting that polymers derived from it are likely to possess favorable thermal characteristics suitable for applications in organic electronics.

| Polymer | Decomposition Temperature (Td) at 5% weight loss (°C) | Reference |

|---|---|---|

| PQ1 (tetrazine copolymer) | 329 | researchgate.net |

| PQ2 (tetrazine copolymer) | 445 | researchgate.net |

| PQ3 (tetrazine copolymer) | 420 | researchgate.net |

| PQ4 (tetrazine copolymer) | 447 | researchgate.net |

| P2 (distyrylbithiophene copolymer) | 421 | acs.org |

Electrochemical Stability and Long-Term Performance in Devices

The electrochemical stability of a material is its ability to withstand repeated cycles of oxidation and reduction (doping and de-doping) without undergoing irreversible chemical changes. This is particularly important for applications in electrochromic devices, sensors, and organic field-effect transistors (OFETs), where the material is subjected to continuous electrical biasing.

Polymers based on bithiophene units can exhibit good electrochemical stability. For example, copolymers of 2,2′-bithiophene and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been shown to possess a more stable structure than PEDOT homopolymers during consecutive cyclic voltammetry scans. acs.org In another study, a copolymer film of thiophene (B33073) and EDOT retained 77.8% of its original electroactivity after 1000 cycles, demonstrating reasonable electrochemical robustness. researchgate.net

However, the stability can be influenced by the specific chemical structure and the operating conditions. For instance, poly(3-methylthiophene) films have shown degradation that follows second-order kinetics in the presence of certain electrolytes, with the rate of degradation being faster in aqueous solutions compared to acetonitrile. sioc-journal.cn For bithiophene-imide based polymers, incorporation of the imide unit was found to significantly increase the air stability of p-type OFETs, with hole mobilities remaining almost unchanged after 200 days in ambient conditions. nih.gov This enhanced stability is attributed to the low-lying Highest Occupied Molecular Orbital (HOMO) energy levels induced by the electron-withdrawing imide group. nih.gov

Strategies to improve long-term performance include the incorporation of protective layers. For example, a graphene oxide layer assisted by a surfactant has been shown to greatly improve the long-term cyclability of poly(3-hexyl thiophene) films in electrochromic applications. nih.gov This indicates that surface modification and the creation of composite structures can be effective approaches to enhance the electrochemical durability of thiophene-based polymers.

| Material | Stability Metric | Conditions | Reference |

|---|---|---|---|

| Thiophene/EDOT copolymer | 77.8% electroactivity retention | After 1000 cycles | researchgate.net |

| Bithiophene-imide polymers (P2, P3) | Hole mobility almost unchanged | After 200 days in ambient air | nih.gov |

| Poly(3-hexyl thiophene) with GO-ODA layer | Greatly improved long-term cyclability | Electrochromic cycling | nih.gov |

Photostability and Environmental Degradation

Photostability, the ability of a material to resist degradation upon exposure to light, is a critical factor for the lifetime of organic electronic devices, especially organic solar cells and photodetectors. The degradation of conjugated polymers like those based on bithiophene is often initiated by photo-oxidation in the presence of ambient air (oxygen and moisture).

The primary mechanism of photodegradation in poly(3-alkylthiophenes) involves the interaction of the polymer with oxygen, which can lead to the destruction of the π-conjugated system. researchgate.net This process can be initiated by the formation of reactive oxygen species, such as singlet oxygen, or proceed through free radical pathways. researchgate.net The degradation is observable through changes in the material's absorption spectrum, typically a decrease in the intensity of the main absorption peak (photobleaching). acs.org

The rate and pathway of photodegradation can be dependent on the wavelength of the incident light. For poly-3-hexylthiophene (P3HT), UV light can cause a simultaneous degradation of the conjugated backbone and the alkyl side chains, potentially involving Norrish-type reactions that lead to the complete disintegration of the alkyl chains. researchgate.net In contrast, visible light exposure may lead to different degradation product evolution.

The chemical environment also plays a significant role. For benzodithiophene-based polymers, which are structurally related to bithiophene-based systems, the presence of air and light can lead to photooxidative degradation. researchgate.net The stability against photo-oxidation can be correlated with the HOMO energy level of the polymer; a deeper HOMO level (below approximately -5.27 eV) is generally associated with greater air stability. researchgate.net

Mechanisms of Degradation and Strategies for Enhancement

The degradation of bithiophene-based materials can proceed through several mechanisms depending on the nature of the stressor.

Thermal Degradation: At elevated temperatures, the primary degradation mechanism is the thermolysis of the polymer backbone and side chains. For poly(alkylene succinate)s, a class of aliphatic polyesters, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) studies have shown that the decomposition mechanism involves complex reactions leading to the formation of various volatile products. mdpi.com While the specific pathways for bithiophene polymers may differ, the general principle of chain scission and volatilization of fragments at high temperatures holds.

Electrochemical Degradation: During electrochemical cycling, degradation can occur due to irreversible electrochemical reactions. For poly(3-methylthiophene), it has been observed that covalent bonding of anions (like chloride) to the polymer backbone can occur, leading to a loss of electroactivity. sioc-journal.cn Overoxidation, where the polymer is driven to excessively high potentials, can also lead to irreversible damage to the conjugated system.

Photochemical Degradation: The key mechanism here is photo-oxidation. This can be initiated by the absorption of photons, leading to the formation of excited states (excitons) that can react with molecular oxygen. This can result in the formation of carbonyl groups on the thiophene rings, which disrupts the π-conjugation and leads to a loss of the material's desirable electronic properties. researchgate.net The scission of polymer chains can be initiated by the formation of radicals from the side chains, which progressively reduces the conjugation length. researchgate.net

Strategies for Enhancement: Several strategies can be employed to enhance the stability of materials based on this compound:

Molecular Design: Introducing electron-withdrawing groups, such as in bithiophene-imide polymers, can lower the HOMO energy level, thereby increasing the resistance to oxidation and improving air stability. nih.gov The combination of thiophene with other conjugated systems like fluorene (B118485) can also lower the HOMO level and increase stability. tandfonline.com

Morphology Control: In ternary organic solar cells, creating a stable alloy donor structure through the use of well-miscible polymer donors can strengthen intermolecular interactions and fine-tune the film nanomorphology, leading to enhanced thermal stability. rsc.org

Encapsulation and Protective Layers: Encapsulating devices to prevent exposure to oxygen and moisture is a common and effective strategy. Additionally, the use of protective layers, such as graphene oxide, can significantly improve the electrochemical stability of the active polymer layer. nih.gov

By understanding these degradation mechanisms and implementing these enhancement strategies, the long-term performance and reliability of devices based on this compound can be significantly improved.

Emerging Research Directions and Future Perspectives

New Synthetic Methodologies for Enhanced Functionality

Recent research has focused on developing novel synthetic methods that go beyond simple polymerization, aiming to introduce specific functionalities to the 3,3'-bithiophene (B186561) core. These methodologies are critical for fine-tuning the electronic and physical properties of the resulting materials. One emerging area is the selective functionalization of the dibrominated precursor to create more complex and tailored molecular architectures.

A key strategy involves the substitution of the bromine atoms with other functional groups to modify the electronic nature of the bithiophene unit. For instance, replacing bromine with electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels of the molecule, which in turn affects the performance of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). ossila.com Alkylation or arylation at the 3-positions not only extends conjugation but also improves solubility and influences the crystallinity and morphology of thin films. ossila.com

Furthermore, researchers are exploring palladium-catalyzed cross-coupling reactions to synthesize derivatives with enhanced properties. For example, a mild method has been developed to transform a related compound, 3-bromo-4-methoxythiophene, into 4,4′-dimethoxy-3,3′-bithiophene using a Pd(OAc)2 catalyst with agarose (B213101) as a ligand. researchgate.net Such methodologies offer pathways to new materials with tailored optoelectronic characteristics. The versatility of 4,4'-Dibromo-3,3'-bithiophene as a precursor is also demonstrated in its use for creating fused-ring systems, such as dithieno[3,2-b:2,3-d]pyrroles (DTP) and dithieno[3,2-b:2,3-d]siloles (DTS), which are crucial for advanced semiconductor applications. ossila.com

Advanced Characterization Techniques for In-Depth Understanding

A thorough understanding of the structure-property relationships in materials derived from this compound is essential for optimizing their performance. To this end, researchers are employing a suite of advanced characterization techniques to probe these materials at the molecular and macroscopic levels.

Spectroscopic and Electrochemical Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are routinely used to confirm the chemical structure and purity of newly synthesized compounds. researchgate.netrsc.org Cyclic Voltammetry (CV) is a crucial electrochemical technique used to determine the HOMO and LUMO energy levels, which are vital parameters for assessing the potential of a material in electronic applications. researchgate.netnih.gov

Crystallographic and Morphological Studies: Single-crystal X-ray diffraction provides precise information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov This technique has been used to study the crystal structure of related compounds like 3,3',5,5'-tetrabromo-2,2'-bithiophene, revealing details about the dihedral angle between the thiophene (B33073) rings. nih.gov For thin films, techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed to study the surface morphology and microstructure, which significantly impact charge transport properties.

| Technique | Information Obtained | Relevance |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation | Verifying successful synthesis |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirming molecular identity |

| UV-Visible Spectroscopy | Optical absorption properties, optical bandgap | Assessing suitability for optoelectronic devices |

| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical bandgap | Evaluating electronic properties for device applications |

| X-ray Diffraction (XRD) | Crystal structure, molecular packing | Understanding solid-state properties and intermolecular interactions |

Theoretical Modeling for Predictive Design of Materials

Computational chemistry has become an indispensable tool for the predictive design of new materials based on this compound. Theoretical modeling allows researchers to screen potential candidate molecules and predict their properties before embarking on time-consuming and resource-intensive synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful computational methods used to investigate the electronic structure and properties of conjugated polymers and oligomers. researchgate.netresearchgate.net These calculations can accurately predict ground-state structural parameters, HOMO-LUMO energy gaps, and excitation energies. researchgate.netresearchgate.net For instance, theoretical studies have shown that the introduction of sterically demanding substituents can induce twisting in the conjugated backbone, leading to an increase in the HOMO-LUMO gap and excitation energies. researchgate.net